3-Amino-2-hydroxypyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-amino-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c6-4-2-1-3-7-5(4)8/h1-3H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSFNCCQCOEPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70187317 | |
| Record name | 3-Amino-2-pyridinol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33630-99-8 | |
| Record name | 3-Amino-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33630-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Amino-2-pyridinol | |
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| Record name | 33630-99-8 | |
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| Record name | 3-Amino-2-pyridinol | |
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| Record name | 3-Amino-2-pyridinol | |
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| Record name | 3-AMINO-2-PYRIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Reaction Pathways of 3 Amino 2 Hydroxypyridine
Advanced Synthetic Routes and Optimization
The following sections describe optimized and advanced methods for the synthesis of 3-Amino-2-hydroxypyridine, highlighting the key steps and reaction conditions.
Synthesis from 2-Hydroxypyridine (B17775) and Ammonia (B1221849)
A common approach to synthesizing this compound involves the amination of a 2-hydroxypyridine derivative. While direct amination of 2-hydroxypyridine with ammonia can be challenging, a multi-step process starting from 2-chloropyridine (B119429) offers a viable route. This process first converts 2-chloropyridine to 2-hydroxypyridine, which is then nitrated and subsequently reduced to yield the final product. patsnap.com Another method involves the direct reaction of 3-hydroxypyridine (B118123) with sodium amide at elevated temperatures, which has been reported to produce this compound.
Reduction of 3-Nitro-2-pyridinol
The reduction of 3-Nitro-2-pyridinol (also known as 2-hydroxy-3-nitropyridine) is a key step in several synthetic routes to this compound. patsnap.comchemicalbook.com This transformation can be effectively carried out using various reducing agents.
One common method involves catalytic hydrogenation. For instance, treating a methanol (B129727) solution of 2-hydroxy-3-nitropyridine (B160883) with 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere yields this compound in high yield (89%). chemicalbook.com Another approach utilizes iron powder in the presence of an acid, such as hydrochloric acid, to reduce the nitro group. google.com This method is often employed in the synthesis of related amino-pyridines. orgsyn.org The use of zinc metal in the presence of ammonium (B1175870) chloride and ethanol (B145695), sometimes enhanced by ultrasonication, has also been reported for the reduction of similar nitropyridines. researchgate.net
| Precursor | Reagents | Solvent | Yield |
| 2-Hydroxy-3-nitropyridine | 10% Pd/C, H₂ | Methanol | 89% chemicalbook.com |
| 2-Hydroxy-3-nitro-5-bromopyridine | Iron powder, Hydrochloric acid | Methanol | Not specified google.com |
| vic-Substituted 3-nitropyridines | Zn, NH₄Cl | Ethanol | Not specified researchgate.net |
Preparation from 2-Chloropyridine Intermediates
A multi-step synthesis starting from 2-chloropyridine provides a pathway to this compound. patsnap.com This method avoids some of the harsher conditions of other routes.
The initial step involves the conversion of 2-chloropyridine to 2-hydroxypyridine. This can be achieved by reacting 2-chloropyridine with an alkaline alcohol solution, such as sodium tert-butoxide in methanol or ethanol, at temperatures between 65-75°C. patsnap.com The resulting intermediate is then treated with hydrobromic acid. patsnap.com
The subsequent steps involve the nitration of the 2-hydroxypyridine intermediate. This is typically carried out using fuming nitric acid in concentrated sulfuric acid at low temperatures (around 0°C). patsnap.com The final step is the reduction of the nitro group to an amino group. This can be accomplished through catalytic hydrogenation using a catalyst like palladium on carbon in a solvent such as dimethylformamide (DMF) at 60-70°C. patsnap.com
| Starting Material | Key Intermediates | Key Reactions |
| 2-Chloropyridine | 2-Hydroxypyridine, 3-Nitro-2-pyridinol | Hydrolysis, Nitration, Reduction patsnap.com |
Furfural-Based Synthesis and Ring-Opening Reactions
An economically advantageous and prominent method for synthesizing this compound utilizes furfural (B47365), a readily available biomass derivative, as the starting material. researchgate.net This pathway involves a multi-step process that begins with the oxidative ring-opening of the furan (B31954) ring in furfural.
In this approach, the synthesis begins with the ring-opening of furfural by reacting it with chlorine or bromine in an aqueous solution. patsnap.comgoogle.com The reaction is typically carried out at a low temperature, between 0-10°C, with controlled addition of the halogen. patsnap.com
Following the ring-opening, the resulting mixed liquid is reacted with an ammonium sulfamate (B1201201) solution. patsnap.comgoogle.com This step leads to the formation of 2-amino-3-hydroxypyridine (B21099) sulfonate. The final step is the hydrolysis of this sulfonate under basic conditions to yield this compound. patsnap.comgoogle.com This method has been reported to produce the final product with a yield of over 75%. google.com
| Starting Material | Key Reagents | Key Intermediates | Reported Yield |
| Furfural | Chlorine, Ammonium sulfamate | 2-amino-3-hydroxypyridine sulfonate | >75% google.com |
The treatment with ammonium sulfamate is a critical step in the furfural-based synthesis. google.comgoogle.com The ammonium sulfamate solution is typically prepared by reacting aqueous ammonia with sulfamic acid. google.com The reaction of the ring-opened furfural derivative with this solution is what leads to the formation of the pyridine (B92270) ring structure. google.com The subsequent hydrolysis under alkaline conditions is necessary to obtain the final this compound product. google.com This process offers a cost-effective route due to the use of inexpensive furfural as a starting material. google.com
Multi-Stage Processes for Enhanced Yields
One patented method begins with 2-chloropyridine, which is first reacted with an alkaline alcoholic solution. The resulting intermediate is then treated with hydrobromic acid to yield 2-hydroxypyridine. Subsequent nitration using fuming nitric acid at low temperatures, followed by a catalytic hydrogenation step, produces the final this compound product. patsnap.com This multi-step approach is designed to achieve a higher yield with milder reaction conditions compared to some traditional methods. patsnap.com
Another established multi-stage process starts from 2-hydroxy-3-nitro-5-bromopyridine. google.com This precursor is first reduced, typically using iron powder in the presence of hydrochloric acid, to form 2-hydroxy-3-amino-5-bromopyridine. In the subsequent step, the bromine atom is removed via hydrogenation in an alkaline solution, often with the aid of a catalyst like strontium carbonate, to yield high-purity this compound. google.com This method is noted for its relatively short reaction times and reduced production costs. google.com
A different approach utilizes furfural as a starting material in a process that also reports high yields. patsnap.com The initial step involves a ring-opening reaction of furfural in an aqueous solution, followed by a reaction with an ammonia sulfamate solution. This forms 2-amino-3-hydroxypyridine sulfonate, which is then hydrolyzed under basic conditions to give the final product. patsnap.com This method is highlighted for effectively increasing the yield to over 75%. patsnap.com
Table 1: Overview of Multi-Stage Synthesis Pathways
| Starting Material | Key Intermediates | Final Step | Reported Advantage |
|---|---|---|---|
| 2-Chloropyridine | 2-Hydroxypyridine, 2-Hydroxy-3-nitropyridine | Catalytic Hydrogenation | Improved yield, mild conditions patsnap.com |
| 2-Hydroxy-3-nitro-5-bromopyridine | 2-Hydroxy-3-amino-5-bromopyridine | Catalytic Hydrogenation | Short reaction time, high purity google.com |
| Furfural | 2-Amino-3-hydroxypyridine sulfonate | Basic Hydrolysis | Yield > 75% patsnap.com |
Green Chemistry Approaches in Synthesis
In line with the principles of sustainable chemistry, greener synthetic routes for pyridine derivatives are actively being explored. These methods focus on using less hazardous solvents and reagents, and employing catalytic processes to enhance efficiency.
The use of water as a solvent is a cornerstone of green chemistry. A notable synthesis of this compound that employs an aqueous medium starts with furfural. patsnap.com The initial ring-opening reaction of furfural is conducted in an aqueous solution. patsnap.com This is followed by reaction with ammonia sulfamate and subsequent hydrolysis to produce the target molecule. patsnap.com This process not only avoids the use of volatile organic solvents in the initial stages but also results in a high yield of the product, demonstrating the viability of water-based synthesis for this compound. patsnap.com
Ammonium carbonate has been identified as an effective and eco-friendly reagent in the synthesis of pyridine rings. In an advanced version of the Guareschi-Thorpe reaction, ammonium carbonate serves as both the nitrogen source for the pyridine ring and as a reaction promoter. nih.gov This multicomponent reaction, which involves the condensation of compounds like alkyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyls, proceeds efficiently in an aqueous medium to produce hydroxy-cyanopyridines in high yields. nih.gov The use of inexpensive and user-friendly ammonium carbonate in water represents a significant green advantage. nih.gov While this specific reaction produces a different pyridine derivative, the principle highlights the utility of ammonium carbonate as a green catalyst and nitrogen source for constructing the pyridine core.
Relatedly, guanidine (B92328) carbonate, another simple salt, has been shown to efficiently catalyze the synthesis of 6-amino-2-pyridone derivatives in a one-pot, two-step process, further underscoring the potential of carbonate-based catalysts in green pyridine synthesis.
Chemical Reactivity and Derivatization
The presence of both an amino and a hydroxyl group on the pyridine ring makes this compound a versatile building block for further chemical modifications. One of the most common derivatization reactions is condensation with carbonyl compounds to form Schiff bases.
Schiff bases, characterized by the azomethine (-C=N-) group, are readily formed through the condensation of a primary amine with an aldehyde or ketone. science.gov The amino group of this compound can participate in such reactions, leading to the formation of structurally diverse Schiff base ligands. These reactions are typically carried out by refluxing the two reactants in an alcohol solvent, such as ethanol or methanol. nih.govmdpi.com
A specific and well-documented example is the reaction of this compound with aromatic aldehydes like 2-hydroxy-1-naphthaldehyde (B42665). nih.govmdpi.com The condensation reaction between these two molecules results in the formation of a new Schiff base. nih.govrsc.org The general procedure involves dissolving the amine and aldehyde in an ethanol solution and refluxing the mixture for several hours. mdpi.com Upon cooling, the Schiff base product often precipitates from the solution and can be purified by recrystallization. mdpi.com These Schiff bases derived from 2-hydroxy-1-naphthaldehyde are of significant interest due to their ability to exist in tautomeric forms (enol-imine and keto-amine) and their capacity to act as ligands for metal complexes. nih.gov
Table 2: Synthesis of a Schiff Base from this compound
| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Product Type |
|---|---|---|---|---|
| This compound | 2-Hydroxy-1-naphthaldehyde | Ethanol | Reflux | Schiff Base nih.govmdpi.com |
Substitution Reactions Involving Amino and Hydroxyl Groups
The amino and hydroxyl groups of this compound are primary sites for substitution reactions, enabling the introduction of various functional groups and the construction of more complex molecular architectures. These reactions are fundamental to the elaboration of the this compound scaffold.
The amino group can undergo acylation, alkylation, and diazotization reactions, while the hydroxyl group, existing in tautomeric equilibrium with its corresponding pyridone form, can be O-alkylated, O-acylated, or displaced. The interplay between these two functional groups often dictates the regioselectivity of these reactions.
| Reagent | Reaction Type | Product Type | Ref. |
| Acylating agents | Acylation | N-acylated derivatives | |
| Alkylating agents | Alkylation | N- or O-alkylated derivatives | |
| Nitrous acid | Diazotization | Diazonium salts |
This table is based on general reactivity principles of amino and hydroxyl groups on a pyridine ring and may not reflect specific examples found in the provided search results.
Cyclization and Cyclocondensation Reactions
The proximate amino and hydroxyl groups in this compound provide a reactive di-nucleophilic system that is readily employed in cyclization and cyclocondensation reactions to form fused heterocyclic systems.
The reaction of this compound with α-halo ketones can lead to the formation of pyrido[4,3-b] researchgate.netnih.govoxazine derivatives. For instance, the catalytic hydrogenation of a nitro group to an amino group in a related hydroxypyridine derivative, followed by reaction with α-halo ketones in acetic acid, yields substituted ethyl (5-amino-2H-pyrido[4,3-b] researchgate.netnih.govoxazin-7-yl)carbamates. nih.gov This strategy highlights the utility of the amino and hydroxyl functionalities in constructing this specific fused ring system. nih.gov
| Reactant | Conditions | Product | Ref. |
| 5-amino-4-hydroxypyridine derivative and α-halo ketones | Acetic acid, room temperature | Ethyl (5-amino-2H-pyrido[4,3-b] researchgate.netnih.govoxazin-7-yl)carbamates | nih.gov |
| 2,2-dimethoxyethylamine with 5-acyl-4-pyrone-2-carboxylate | Toluene, reflux | 3-hydroxy-3,4-dihydropyrido[2,1-c] researchgate.netnih.govoxazine-1,8-diones | nih.gov |
Imidazo[1,2-a]pyridines are a significant class of nitrogen-fused heterocyclic compounds with diverse biological activities. The synthesis of this scaffold can be achieved from 2-aminopyridine (B139424) derivatives through various strategies, including condensation with α-haloketones, multicomponent reactions, and oxidative coupling. rsc.orgnih.gov For example, a copper-catalyzed one-pot procedure involving aminopyridines and nitroolefins using air as an oxidant provides a general method for constructing imidazo[1,2-a]pyridines. organic-chemistry.org Another approach involves the reaction of 2-aminopyridines with acetophenones, catalyzed by copper(I) iodide under aerobic oxidative conditions. organic-chemistry.org
| Reactants | Catalyst/Conditions | Product | Ref. |
| 2-Aminopyridines, nitroolefins | Copper catalyst, air | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridines, acetophenones | CuI, aerobic oxidation | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| 2-Aminopyridines, α-tosyloxyketones | Ionic liquid BPyBF4 | Imidazo[1,2-a]pyridines | rsc.org |
| 2-Aminopyridines, aromatic aldehydes, MeNO2 | TBAI, TBHP | Imidazo[1,2-a]pyridines | rsc.org |
This compound can react with various π-acceptors, leading to different modes of cyclization through elimination and/or condensation reactions. researchgate.net The nature of the π-acceptor and the reaction conditions dictate the final product. For example, reactions with quinone-based acceptors can result in the formation of complex polychlorinated compounds through addition and oxidative processes. researchgate.net
| π-Acceptor | Solvent/Conditions | Product Type | Ref. |
| 3,4,5,6-tetrachloro-1,2-benzoquinone (CHL-o) | 1,4-dioxane/H2O | Nonachloro compound | researchgate.net |
| 2,3,5,6-tetrachloro-1,4-benzoquinone (CHL-p) | Not specified | Polychlorinated compounds | researchgate.net |
| 2,3-dicyano-1,4-naphthoquinone (DCNQ) | Not specified | Fused heterocyclic systems | researchgate.net |
Oxidative Coupling Reactions
The amino group of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a related heterocyclic system, can undergo oxidative dimerization. acs.orgnih.gov Treatment of these compounds with an excess of aqueous sodium hypochlorite (B82951) in aqueous dioxane can lead to the formation of dimeric pyrido[3''',2''':4'',5'']thieno[2'',3'':4',5']pyrrolo[3',4':3,4]pyrrolo[2,3:4,5]thieno[2,3-b]pyridine-6,13-diones. acs.org This reaction proceeds via a cleavage of N-H and C(2)=C(3) bonds and the formation of new sigma bonds, without involving the pyridine nitrogen or sulfur atoms in the oxidation. acs.org While this example is from a thieno-fused pyridine, it suggests the potential for similar oxidative coupling reactions with this compound itself under appropriate conditions.
| Substrate | Oxidizing Agent | Conditions | Product | Ref. |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl | aq. dioxane | Pyrido[3''',2''':4'',5'']thieno[2'',3'':4',5']pyrrolo[3',4':3,4]pyrrolo[2,3:4,5]thieno[2,3-b]pyridine-6,13-diones | acs.orgnih.gov |
Formation of N-Substituted 2-Pyridones
N-substituted 2-pyridones are valuable motifs in medicinal chemistry. nih.gov While general methods for their synthesis exist, the preparation of N-substituted 2-pyridones bearing an α-tertiary carbon, cyclopropyl, or heterocyclic group on the nitrogen atom can be challenging. nih.gov An efficient synthesis of a variety of N-substituted 2-pyridones has been described starting from ethyl nitroacetate (B1208598) and readily available primary amines. nih.gov Although this method does not directly use this compound as a starting material, it highlights a synthetic route to a class of compounds of which N-substituted 3-amino-2-pyridones are a subset. A mild copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts at room temperature also provides a route to N-aryl-2-pyridones. organic-chemistry.org
| Reactants | Catalyst/Conditions | Product Type | Ref. |
| Ethyl nitroacetate, primary amines | Not specified | N-substituted 2-pyridones | nih.gov |
| 2-Pyridones, diaryliodonium salts | Copper catalyst | N-aryl-2-pyridones | organic-chemistry.org |
| 2-Halopyridinium salts, aldehydes | DBU | N-Alkenyl-2-pyridones | nih.govacs.org |
Hydrogenation and Reduction Reactions
The synthesis of this compound and its derivatives frequently involves hydrogenation and reduction reactions, which are pivotal for introducing the amino group, typically by reducing a nitro precursor. These transformations can be achieved through various methodologies, including catalytic hydrogenation with molecular hydrogen and chemical reductions using metal-based or other reducing agents.
A predominant pathway to obtaining the target compound is through the reduction of a nitrated hydroxypyridine. Catalytic hydrogenation is a widely employed and efficient method for this conversion. For instance, 2-amino-3-hydroxypyridine can be prepared from 2-hydroxy-3-nitropyridine via catalytic hydrogenation. chemicalbook.com This process involves using a palladium-on-carbon (Pd/C) catalyst in a methanol solvent. The reaction proceeds under a hydrogen atmosphere at room temperature, providing a high yield of the desired aminohydroxypyridine. chemicalbook.com Other catalysts, such as Raney nickel in the presence of hydrazine (B178648) hydrate, are also effective for the reduction of nitrated 3-hydroxypyridines. google.com
Chemical reduction offers an alternative to catalytic hydrogenation. A common approach involves the use of metal powders in an acidic medium. One patented method describes the reduction of the nitro group in 2-hydroxy-3-nitro-5-bromopyridine using a mixture of iron powder and hydrochloric acid. google.com This reaction effectively converts the nitro group to an amino group, yielding 2-hydroxy-3-amino-5-bromopyridine as an intermediate. google.com This classic Béchamp reduction is one of several metal-based systems, with others like tin or stannous chloride in hydrochloric acid also being historically used for reducing nitropyridines. orgsyn.org
Furthermore, hydrogenation can be utilized for purposes other than nitro group reduction, such as dehalogenation. In a multi-step synthesis, after the initial reduction of the nitro group, a subsequent hydrogenation step can be employed to remove other substituents. For example, the intermediate 2-hydroxy-3-amino-5-bromopyridine can be converted to this compound through a hydrogenation reaction using a strontium carbonate catalyst to facilitate the removal of the bromine atom. google.com
While the above methods focus on the synthesis of this compound, the pyridine ring of hydroxypyridines itself can undergo hydrogenation, leading to the corresponding hydroxypiperidines. This saturation of the aromatic ring is generally more challenging and requires specific conditions. google.com Catalysts such as ruthenium on carbon (Ru/C), rhodium on carbon (Rh/C), or platinum-based catalysts are often used for this transformation. google.comgoogle.com The reaction can be facilitated by converting the hydroxypyridine to its ester form in an anhydride (B1165640) solvent, which stabilizes the enol tautomer and promotes hydrogenation. google.com
The table below summarizes key research findings on the hydrogenation and reduction reactions for the synthesis of this compound and related compounds.
Interactive Data Table: Hydrogenation and Reduction Reactions
| Starting Material | Reaction Type | Reagents/Catalyst | Solvent | Product | Yield |
| 2-hydroxy-3-nitropyridine | Catalytic Hydrogenation | 10% Pd/C, H₂ | Methanol | 2-amino-3-hydroxypyridine | 89% chemicalbook.com |
| 2-hydroxy-3-nitro-5-bromopyridine | Chemical Reduction | Iron powder, HCl | Methanol | 2-hydroxy-3-amino-5-bromopyridine | Not specified google.com |
| 2-hydroxy-3-amino-5-bromopyridine | Catalytic Hydrogenation (Debromination) | Strontium carbonate, H₂ | Sodium hydroxide (B78521) solution | This compound | Not specified google.com |
| Nitrated 3-hydroxypyridines | Catalytic Reduction | Raney nickel, Hydrazine hydrate | Not specified | Aminated 3-hydroxypyridines | Not specified google.com |
| 3-hydroxypyridine | Catalytic Hydrogenation (Ring) | PtO₂ powder, H₂ | Acetic anhydride | 3-hydroxypiperidine (after hydrolysis) | Not specified google.com |
| 3-hydroxypyridine | Catalytic Hydrogenation (Ring) | Ruthenium/SiO₂ | Water | 3-hydroxypiperidine | Not specified google.com |
Coordination Chemistry and Metal Complexation of 3 Amino 2 Hydroxypyridine
Ligand Properties and Binding Modes
The coordination behavior of 3-amino-2-hydroxypyridine is dominated by the interplay between its three potential donor sites: the pyridine (B92270) ring nitrogen, the amino nitrogen, and the hydroxyl oxygen.
While aminopyridine ligands can, in principle, coordinate to metal centers through either the pyridine ring nitrogen or the exocyclic amino group, the specific structure of this compound favors a different primary binding mode. The proximity of the amino and hydroxyl groups at the 2 and 3 positions allows for the formation of a highly stable five-membered chelate ring with a metal ion. Consequently, the most prevalent coordination involves the amino nitrogen and the oxygen from the deprotonated hydroxyl group. researchgate.net
A critical feature of this compound in metal complexation is the acidity of its hydroxyl group. Upon reaction with a metal ion, this group typically undergoes deprotonation to form an anionic 2-pyridonate. This deprotonation creates a negatively charged oxygen donor, which forms a strong coordinate bond with the metal center. The resulting ligand acts as a bidentate N,O donor, chelating the metal ion via the amino nitrogen and the deprotonated hydroxy oxygen. researchgate.netresearchgate.net This chelation results in a stable five-membered ring structure, a common and favored arrangement in coordination chemistry. researchgate.net The involvement of the deprotonated oxygen is often confirmed spectroscopically, for instance, by the disappearance of the O-H signal in ¹H NMR spectra of the resulting complexes. tandfonline.com
Synthesis and Characterization of Transition Metal Complexes
The versatile chelating nature of this compound has led to the synthesis of numerous complexes with transition metals and lanthanides. Synthesis is often achieved by reacting the ligand with a suitable metal salt in a solvent like ethanol (B145695) or methanol (B129727), sometimes under reflux or with the aid of microwave irradiation to accelerate the reaction. researchgate.netmdpi.com
A range of transition metal complexes with this compound (abbreviated as ahp) have been synthesized and characterized. researchgate.net The reaction of the ligand with hydrated metal chlorides in methanolic or aqueous solutions yields complexes with varying stoichiometries. researchgate.net For example, complexes with the general formulas M(ahp)₂ (where M = Co, Cu, Pd) and M'(ahp)₃ (where M' = Fe, Ru, Rh) have been prepared. researchgate.netresearchgate.net Characterization of these compounds typically involves a suite of spectroscopic techniques, including Infrared (IR), Raman, ¹H NMR, and electronic spectroscopy, to elucidate their structures and bonding. researchgate.netresearchgate.net Schiff bases derived from this compound also form stable complexes with metals like Cu(II), Fe(II), and Co(II). jocpr.comnih.gov
| Complex Formula | Metal Ion | Synthesis Method | Characterization Techniques | Reference |
|---|---|---|---|---|
| Co(ahp)₂ | Cobalt(II) | Reaction of hydrated metal chloride with ligand in basic aqueous solution. | IR, Raman, UV, ¹H NMR | researchgate.net |
| Cu(ahp)₂ | Copper(II) | Reaction of hydrated metal chloride with ligand in basic aqueous solution. | IR, Raman, UV, ¹H NMR | researchgate.net |
| Pd(ahp)₂ | Palladium(II) | Reaction of hydrated metal chloride with ligand in basic aqueous solution. | IR, Raman, UV, ¹H NMR | researchgate.net |
| Fe(ahp)₃ | Iron(III) | Reaction of hydrated metal chloride with ligand in basic aqueous solution. | IR, Raman, UV, ¹H NMR | researchgate.net |
| Ru(ahp)₃ | Ruthenium(III) | Reaction of hydrated metal chloride with ligand in methanolic solution. | IR, Raman, UV, ¹H NMR | researchgate.net |
| Rh(ahp)₃ | Rhodium(III) | Reaction of hydrated metal chloride with ligand in basic aqueous solution. | IR, Raman, UV, ¹H NMR | researchgate.net |
This compound and its derivatives also serve as effective ligands for lanthanide ions. For instance, a Schiff base ligand derived from 5-chlorosalicylaldehyde (B124248) and 2-amino-3-hydroxypyridine (B21099) has been used to synthesize complexes with Praseodymium(III) and Samarium(III). ekb.eg These complexes were prepared by refluxing the ligand and the respective lanthanide chloride salt in ethanol. ekb.eg Characterization using elemental analysis, FTIR, NMR spectroscopy, and magnetic susceptibility measurements confirmed a 1:1 metal-to-ligand stoichiometry. ekb.eg The coordination of the ligand to the lanthanide ion is supported by significant shifts in the spectroscopic data of the complexes compared to the free ligand. ekb.eg The paramagnetic nature of these trivalent lanthanide complexes is consistent with the electronic configurations of the Sm(III) and Pr(III) ions. ekb.egnih.gov
| Complex | Lanthanide Ion | Synthesis Method | Characterization Techniques | Reference |
|---|---|---|---|---|
| [Pr(A)Cl(H₂O)₃] | Praseodymium(III) | Refluxing ligand and PrCl₃·6H₂O in ethanol. | Elemental Analysis, FTIR, NMR, Mass Spectra, Conductivity, Magnetic Susceptibility | ekb.eg |
| [Sm(A)Cl(H₂O)₃] | Samarium(III) | Refluxing ligand and SmCl₃·6H₂O in ethanol. | Elemental Analysis, FTIR, NMR, Mass Spectra, Conductivity, Magnetic Susceptibility | ekb.eg |
Applications of Metal Complexes in Catalysis and Materials Science
The metal complexes of this compound and its derivatives are not merely of structural interest; they also exhibit potential applications in catalysis and materials science. guidechem.com
In the realm of catalysis , many Schiff base complexes, including those derived from this compound, have shown excellent catalytic activity in various organic reactions such as oxidation, epoxidation, and the hydrogenation of olefins. jocpr.comnih.gov The versatility of the pyridonate ligand platform is crucial, as it can support metal centers in various oxidation states and facilitate metal-ligand cooperativity, a key principle in modern catalyst design. rsc.org For example, palladium complexes with pyridine-type ligands are known to be effective catalysts in cross-coupling reactions. acs.org The ability of the hydroxypyridine ligand to participate in reactions, such as through deprotonation and protonation cycles, can be vital for high catalytic performance. rsc.org
In materials science , a notable application of these complexes is as corrosion inhibitors. sigmaaldrich.com Complexes of this compound have been found to effectively inhibit the corrosion of metals like aluminum and copper in acidic environments. researchgate.netresearchgate.net The mechanism is believed to involve the adsorption of the complex onto the metal surface, forming a protective film that shields the metal from the corrosive medium. researchgate.net Furthermore, the ability of this compound to form intensely colored complexes with metal ions suggests its utility in the production of specialized pigments. ferwer.com
Catalytic Processes
Mono-protected this compound has emerged as a crucial ligand in palladium-catalyzed C-H functionalization reactions. These reactions are of great importance in organic synthesis as they allow for the direct conversion of C-H bonds into new chemical bonds, offering a more atom-economical and efficient way to construct complex molecules.
In the realm of palladium-catalyzed meta-C-H arylation of phenylacetic acids, the use of a mono-protected this compound ligand is essential. nih.gov This transformation is achieved using a transient mediator, such as 2-carbomethoxynorbornene (NBE-CO2Me), in conjunction with a palladium catalyst. nih.gov The ligand plays a multifaceted role in the catalytic cycle. It is believed to not only facilitate the initial carboxylic acid-directed C-H activation and subsequent olefin insertion but also to promote the remaining steps of the catalytic cycle. nih.gov The nature of the protecting group on the amino functionality has been shown to significantly influence the reaction yield. For instance, in the meta-C-H arylation of 2-methyl phenylacetic acid with p-iodotoluene, modifying the protecting group on the this compound ligand led to varying yields of the desired product. nih.gov
The effectiveness of these ligands is further highlighted in the meta-C-H functionalization of benzylamines. nih.gov Here, 2-pyridone ligands, a class to which this compound belongs, have been successfully employed to promote the arylation, amination, and chlorination of N-Boc protected benzylamines. nih.gov The presence of a mono-protected this compound ligand was found to be critical for the success of the reaction. nih.gov
The broader class of 2-hydroxypyridine (B17775) ligands has also been investigated for their role in metal-ligand cooperation to facilitate catalytic reactions. This concept involves the ligand actively participating in bond-making and bond-breaking processes, rather than just acting as a spectator scaffold. For example, 2-hydroxypyridine-based ligands have been shown to be effective in catalytic hydrogenation and dehydrogenation reactions through tautomerization between their lactam and lactim forms. lu.sersc.org This ability to shuttle protons and electrons is key to their catalytic activity. While not specifically detailing the use of this compound in dehydrogenation, the principles underlying the catalytic activity of the 2-hydroxypyridine scaffold are relevant.
Table 1: Effect of Mono-protected this compound Ligands on the Yield of meta-C-H Arylation of 2-Methyl Phenylacetic Acid
| Ligand | Protecting Group | Yield (%) |
|---|---|---|
| L6 | H | 23 |
| L7 | Acetyl | 45 |
| L13 | Trifluoroacetyl | 54 |
| L18 | 1-Admantanecarbonyl | 83 |
Reaction conditions: 2-methyl phenylacetic acid (0.1 mmol), p-iodotoluene (2.5 equiv), Pd(OAc)2 (10 mol %), K2HPO4 (2.0 equiv), Ag2CO3 (0.75 equiv), NBE-CO2Me (1.5 equiv), Ligand (20 mol %), HFIP (1.0 mL), 100 °C, 24 h. Yields are isolated yields. Data sourced from nih.gov.
Perovskite Solar Cell Enhancement
In the rapidly advancing field of photovoltaics, perovskite solar cells (PSCs) have shown remarkable promise due to their high power conversion efficiencies and low manufacturing costs. However, issues with stability and defects within the perovskite layer have been significant hurdles. Research has shown that isomers of this compound can play a crucial role in addressing these challenges.
Specifically, 2-amino-3-hydroxypyridine (AHPD) has been successfully employed as a bifunctional additive in tin-lead (Sn-Pb) mixed perovskite solar cells. rsc.org The instability of these types of PSCs is often attributed to the easy oxidation of Sn²⁺ to Sn⁴⁺ and a rapid crystallization process that leads to a high density of defects. rsc.org The introduction of AHPD into the perovskite precursor solution has been shown to mitigate these issues. rsc.orgscispace.com
The proposed mechanism for this enhancement involves the coordination of the 2-amino-3-hydroxypyridine molecule with the metal ions in the perovskite structure. The pyridine nitrogen and the amino group can act as bidentate anchors, coordinating with PbI₂/SnI₂. This interaction helps to retard the nucleation and crystallization rate, leading to the formation of more compact and larger-grained perovskite films with fewer defects. rsc.orgscispace.com Furthermore, this coordination is believed to suppress the oxidation of Sn²⁺, a key degradation pathway. rsc.orgscispace.com
The positive impact of 2-amino-3-hydroxypyridine on the performance of Sn-Pb perovskite solar cells is evident in the significant improvement of key photovoltaic parameters. The incorporation of an optimal amount of AHPD resulted in a notable increase in the power conversion efficiency (PCE), open-circuit voltage (Voc), and short-circuit current density (Jsc) when compared to a control device without the additive. rsc.org
Another related compound, 3-hydroxypyridine (B118123), has been used to enhance the long-term stability of lead halide perovskite solar cells. rsc.orgnih.gov By dipping the perovskite layer into a solution containing 3-hydroxypyridine, a modification of the perovskite surface is achieved, leading to a significant improvement in the device's stability over time. rsc.orgnih.gov
Table 2: Performance of Tin-Lead Perovskite Solar Cells with and without 2-Amino-3-hydroxypyridine (AHPD) Additive
| Device | PCE (%) | Voc (V) | Jsc (mA/cm²) | Fill Factor (%) |
|---|---|---|---|---|
| Control | 15.72 | 0.78 | 26.8 | 75.1 |
| With AHPD | 19.18 | 0.83 | 28.9 | 79.8 |
Data sourced from rsc.org.
Advanced Spectroscopic and Structural Characterization of 3 Amino 2 Hydroxypyridine and Its Derivatives
Vibrational Spectroscopy Studies (IR and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding environment within 3-Amino-2-hydroxypyridine. The vibrational modes of the molecule are sensitive to its tautomeric form and intermolecular interactions, such as hydrogen bonding.
Identification of Characteristic Bands
The infrared and Raman spectra of this compound exhibit a series of characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds. In the solid state, the IR spectra of 2-Amino-3-hydroxypyridine (B21099) have been recorded in the range of 4000-200 cm⁻¹. nih.gov
Key vibrational bands for the free ligand include the O-H stretching vibration, which is typically observed around 3250 cm⁻¹. researchgate.net The asymmetric and symmetric stretching vibrations of the amino group (ν(NH₂)) appear near 3440 cm⁻¹ and 3310 cm⁻¹, respectively. researchgate.net The scissoring vibration of the NH₂ group is found around 1600 cm⁻¹, and this band may shift to approximately 1620 cm⁻¹ upon complexation with metal ions. researchgate.net Stretching vibrations corresponding to the C-N and C-O bonds are observed near 1290 cm⁻¹ and 1210 cm⁻¹, respectively. researchgate.net
In metal complexes of this compound, the absence of the O-H stretching vibration around 3250 cm⁻¹ suggests the deprotonation of the hydroxyl group and the formation of a metal-oxygen bond. researchgate.net Furthermore, new bands appearing in the far-infrared region, typically near 500 cm⁻¹ and 470 cm⁻¹, can be assigned to ν(M-O) and ν(M-N) stretching vibrations, respectively, confirming the coordination of the ligand to the metal center through the hydroxyl oxygen and the amino nitrogen. researchgate.net
The existence of tautomeric forms, the pyridinol and pyridone forms, can also be investigated using vibrational spectroscopy. nih.gov The infrared spectra of 2-hydroxypyridine (B17775) and its derivatives often show equilibrium between monomeric and cyclic dimeric forms, with monomers being more predominant in the vapor phase. nih.gov
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| O-H Stretch | ~3250 | researchgate.net |
| Asymmetric NH₂ Stretch | ~3440 | researchgate.net |
| Symmetric NH₂ Stretch | ~3310 | researchgate.net |
| NH₂ Scissoring | ~1600 | researchgate.net |
| C-N Stretch | ~1290 | researchgate.net |
| C-O Stretch | ~1210 | researchgate.net |
Fermi-resonance Splitting Effects
Fermi resonance is a quantum mechanical phenomenon that can lead to the splitting of absorption bands in vibrational spectra. wikipedia.org It occurs when a fundamental vibrational mode has a similar energy to an overtone or combination band of the same symmetry. wikipedia.org This interaction results in a shift in the energies of the two states and a redistribution of their intensities. wikipedia.org
While specific studies detailing Fermi resonance in this compound are not prevalent in the reviewed literature, the conditions for its occurrence are present in the molecule. For instance, the stretching vibration of the C=O group in the pyridone tautomer could potentially interact with overtones of other vibrational modes, such as C-H bending, leading to a splitting of the carbonyl band. wikipedia.org Similarly, the N-H stretching vibrations could be involved in Fermi resonance with overtones of N-H bending modes. The presence of hydrogen bonding can also influence the coupling strength of Fermi resonance. nih.gov Therefore, a careful analysis of high-resolution vibrational spectra of this compound may reveal subtle splitting patterns attributable to this effect.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
In the ¹H NMR spectrum of 2-amino-3-hydroxypyridinium saccharinate, recorded in DMSO-d₆, the protons of the pyridinium (B92312) ring are observed at distinct chemical shifts. The proton at the H5'' position appears at 7.39 ppm, the proton at the H3'' position is found in the range of 7.22-7.20 ppm, and the proton at the H4'' position is located between 6.72-6.68 ppm. researchgate.net The ¹H NMR spectrum of the free ligand in DMSO-d₆ shows a triplet at 6.39 ppm and two doublets at 6.55 and 7.35 ppm. researchgate.net Upon complexation with a metal ion, these signals are shifted to a higher field, which is likely due to the electron-withdrawing effect of the metal, leading to a decrease in the electronic density of the pyridine (B92270) ring. researchgate.net
| Proton Position | Chemical Shift (ppm) | Reference |
| H5'' | 7.39 | researchgate.net |
| H3'' | 7.22-7.20 | researchgate.net |
| H4'' | 6.72-6.68 | researchgate.net |
¹³C NMR data is also available for this compound. guidechem.com The chemical shifts of the carbon atoms in the pyridine ring provide further confirmation of the molecular structure and can be sensitive to substitution and intermolecular interactions.
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify the components of a mixture. The mass spectrum of a compound provides information about its molecular weight and fragmentation pattern, which can be used to elucidate its structure.
The molecular weight of this compound is 110.11 g/mol . nih.gov The NIST WebBook provides the mass spectrum of 2-Amino-3-hydroxypyridine, which shows a molecular ion peak corresponding to this mass. nist.gov The fragmentation pattern observed in the mass spectrum is a characteristic fingerprint of the molecule. While a detailed analysis of the fragmentation of this compound is not explicitly provided in the available literature, the fragmentation of related heterocyclic compounds often involves the loss of small neutral molecules such as CO, HCN, or radicals from the molecular ion. The specific fragmentation pathways can sometimes provide evidence for the predominant tautomeric form in the gas phase. unlp.edu.ar
X-Ray Diffraction (XRD) and Crystal Structure Analysis
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Several crystal structures of salts and complexes of this compound have been reported, providing valuable insights into its geometry and intermolecular interactions.
The crystal structure of bis(2-amino-3-hydroxy-pyridinium) squarate dihydrate reveals that the compound consists of two protonated 2-amino-3-hydroxy-pyridinium cations, one squarate dianion, and two water molecules. researchgate.net The protonation occurs at the nitrogen atom of the pyridine ring. researchgate.net The C1–N1 bond length in the pyridine ring is approximately 1.339(5) Å. researchgate.net
Resolution of Hydrogen-Bonding Networks
A key feature revealed by the crystal structures of this compound derivatives is the extensive network of hydrogen bonds. researchgate.netiucr.orgbohrium.com In the crystal structure of bis(2-amino-3-hydroxy-pyridinium) squarate dihydrate, the crystal packing is a three-dimensional network constructed from van der Waals interactions and π–π stacking interactions between parallel sheets, which are held together by N–H···O and O–H···O hydrogen bonds. researchgate.net The anions and cations interact through a pair of self-complimentary N–H···O bonds, forming a cyclic R²₂(9) ring motif. researchgate.net
Similarly, in the crystal structure of 2-amino-3-hydroxypyridin-1-ium 6-methyl-2,2,4-trioxo-2H,4H-1,2,3-oxathiazin-3-ide, the anions and cations are held together by N—H⋯O, N—H⋯N, O—H⋯O, and C—H⋯O hydrogen bonds, resulting in a three-dimensional structure. iucr.orgnih.gov The Hirshfeld surface analysis indicates that the crystal packing is dominated by O⋯H/H⋯O contacts. iucr.org These detailed analyses of hydrogen-bonding networks are crucial for understanding the supramolecular chemistry of this compound and for the design of new crystalline materials with desired properties.
Analysis of Low Crystal Symmetry Systems
The structural analysis of pyridine derivatives can be complicated by the tendency of these molecules to crystallize in low-symmetry systems. For instance, obtaining high-quality crystal structures for compounds like 2-amino-3-hydroxypyridine can be challenging when they form triclinic crystal systems, which inherently lack higher-order symmetry elements. This necessitates the use of high-resolution diffraction techniques to accurately determine the molecular geometry and packing.
A pertinent example is found in the study of 3-cyano-2(1H)-pyridone derivatives. Single-crystal X-ray diffraction (XRD) analysis of these compounds revealed that they crystallize with six independent molecules in the asymmetric unit cell. rsc.org Such a large number of independent molecules is indicative of a complex packing arrangement within a low-symmetry space group. The stabilization of this intricate crystal packing is achieved through a robust network of intermolecular interactions. rsc.org
Dimer Formation and Intermolecular Interactions
The molecular structure of this compound, featuring both hydrogen bond donors (amino and hydroxyl groups) and acceptors (the ring nitrogen and hydroxyl oxygen), is highly conducive to the formation of non-covalent interactions, particularly hydrogen-bonded dimers. This behavior is a well-documented characteristic of the parent 2-pyridone/2-hydroxypyridine tautomeric system, which readily forms stable cyclic dimers in solution and in the solid state. wikipedia.orgacs.org
In derivatives of 3-hydroxypyridine (B118123), this dimerization is a recurring structural motif.
3-Bromo-2-hydroxypyridine : Theoretical studies on this derivative show that dimer formation occurs through two stable, equivalent O–H···N hydrogen bonds, which significantly increases the stability of the dimer structure compared to the monomer. mdpi.comresearchgate.net
3-Cyano-2(1H)-pyridones : In the solid state, these derivatives form networks of cyclic dimers stabilized primarily by N–H···O=C and C–H···O=C intermolecular hydrogen bonds. rsc.org Beyond this primary dimerization, the crystal structure is further reinforced by a variety of other supramolecular interactions, including C–H···π, C≡N···π, and π–π stacking interactions. For halogenated derivatives, C–H···X (where X is a halogen) bonds also play a crucial role in crystal stabilization. rsc.org
These interactions are fundamental to the supramolecular assembly of these molecules, dictating their crystal packing and influencing their physicochemical properties.
| Interaction Type | Participating Groups | Reference |
| Hydrogen Bond | O–H···N | mdpi.comresearchgate.net |
| Hydrogen Bond | N–H···O=C | rsc.org |
| Hydrogen Bond | C–H···O=C | rsc.org |
| π Interactions | C–H···π, C≡N···π, π–π | rsc.org |
UV-Visible Spectroscopy and Electronic Transitions
UV-Visible spectroscopy is a key tool for probing the electronic structure of this compound and its derivatives. The absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones, with the specific wavelengths of absorption providing insight into the nature of these electronic transitions.
Studies on various derivatives reveal characteristic absorption bands:
Schiff bases derived from 2-Amino-3-hydroxypyridine exhibit strong absorbance bands in the 230-250 nm range, which are assigned to π→π* transitions within the aromatic system. A less intense band at higher wavelengths (328-347 nm) is attributed to n→π* transitions, involving the non-bonding electrons on heteroatoms. researchgate.net
Azo dyes derived from 2-Amino-3-hydroxypyridine show a characteristic π→π* transition band at approximately 354 nm in non-polar solvents. This band is sensitive to solvent polarity, exhibiting solvatochromism.
3-Bromo-2-hydroxypyridine shows an intense electronic transition around 260 nm. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this molecule is small, indicating a high probability for a HOMO→LUMO transition, which corresponds to a π→π* transition. mdpi.com
The position and intensity of these absorption bands are influenced by substituents on the pyridine ring and the polarity of the solvent. researchgate.net For example, increasing solvent polarity can lead to shifts in the absorption maxima. rsc.org
| Compound Type | Wavelength Range (nm) | Transition Assignment | Reference |
| Schiff Base Derivatives | 230 - 250 | π→π | researchgate.net |
| Schiff Base Derivatives | 328 - 347 | n→π | researchgate.net |
| Azo Dye Derivatives | ~354 | π→π | |
| 3-Bromo-2-hydroxypyridine | ~260 | π→π | mdpi.com |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (DFT, HF, MP2, CIS)
While methods like DFT, HF, and MP2 are standard for predicting molecular properties, specific studies applying these to 3-Amino-2-hydroxypyridine are scarce. nih.govmdpi.com For related compounds, these calculations are used to determine optimized geometries, vibrational frequencies, and electronic properties. nih.gov A theoretical investigation on a Schiff base ligand formed from 2-amino-3-hydroxypyridine (B21099) mentioned the use of computational methods for characterization, but did not provide detailed analysis of the parent molecule itself. nih.gov
Molecular Electrostatic Potential (MEP) Analysis
Molecular Electrostatic Potential (MEP) analysis is crucial for understanding the charge distribution within a molecule and identifying sites for electrophilic and nucleophilic attack. MEP maps are generated through computational calculations, often at the DFT level. nih.govresearchgate.net For 3-Bromo-2-hydroxypyridine, MEP analysis has been conducted to visualize its reactive sites. nih.govresearchgate.net A corresponding detailed MEP analysis specifically for this compound is not available in the reviewed sources.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. irjweb.com The energy gap between these orbitals is a critical parameter derived from computational studies. nih.gov Studies on derivatives of 3-hydroxypyridine-4-one and 3-Bromo-2-hydroxypyridine have reported HOMO-LUMO energy values and their implications. nih.govmdpi.combohrium.com However, a dedicated table of HOMO-LUMO energies and related global reactivity descriptors for this compound could not be compiled from the available literature.
Electron Localization Function (ELF) and Fukui Functions
The Electron Localization Function (ELF) and Fukui functions provide deeper insights into a molecule's electronic structure and reactivity. ELF analysis helps in understanding the nature of chemical bonds, while Fukui functions are used to predict the regioselectivity of reactions. nih.gov These analyses have been performed for 3-Bromo-2-hydroxypyridine, but similar detailed findings for this compound are absent in the surveyed literature. nih.govmdpi.com
Atoms in Molecules (AIM) Theory for Intermolecular Interactions
The Quantum Theory of Atoms in Molecules (AIM) is a powerful method for analyzing the topology of electron density and characterizing chemical bonds, particularly non-covalent interactions like hydrogen bonds. nih.gov AIM analysis involves locating bond critical points (BCPs) and analyzing their properties. nih.gov While AIM studies have been conducted on the dimer of 3-Bromo-2-hydroxypyridine to characterize its hydrogen bonds, a similar analysis for this compound is not reported in the available research. nih.govmdpi.com
Biological and Medicinal Chemistry Research Applications
Antimicrobial and Antiviral Properties
The pyridine (B92270) nucleus is a common scaffold in numerous therapeutic agents, valued for its ability to improve water solubility. nih.gov Derivatives of 3-Amino-2-hydroxypyridine have been explored for their potential to combat microbial and viral infections.
Derivatives of this compound have shown promise as antibacterial agents. The pyridine ring is a key component in many compounds developed for their antimicrobial properties. bohrium.comnih.gov Research into related pyridine structures has demonstrated activity against both Gram-positive and Gram-negative bacteria. smolecule.com
The mechanism of action for antibacterial pyridine compounds can be multifaceted. One proposed mechanism involves the interaction of these compounds with the bacterial cell surface, which can lead to penetration into the cell. mdpi.com Once inside, they can interfere with critical cellular processes. For instance, some pyridine derivatives are thought to interact irreversibly with the bacterial cell wall, ultimately leading to apoptosis. nih.gov Silver complexes of 3-hydroxypyridine (B118123) have been shown to bind with amino acids in DNA, such as the thiol group in cysteine, which disrupts replication and transcription processes. mdpi.com For N-alkyl-3-hydroxypyridinium salts, a key factor in their antimicrobial efficacy is their lipophilicity, which influences their ability to interact with and disrupt the bacterial membrane. researchgate.net
The rise of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the development of new classes of antibiotics. nih.govnih.gov Pyridine-containing compounds are considered a versatile scaffold in the design of novel antibiotics. nih.gov The synthesis of new pyridine derivatives, including those based on the this compound structure, is an active area of research aimed at overcoming existing resistance mechanisms. nih.govharvard.eduacs.org For example, 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and evaluated for their potential as new antibacterial leads. bohrium.com
Pyridine derivatives are crucial in the synthesis of various antiviral agents, including those targeting the Human Immunodeficiency Virus (HIV). The 3-hydroxypyridine-4-one moiety, for instance, is a central component of approved HIV-1 integrase inhibitors like Dolutegravir and Bictegravir. nih.gov Research has shown that modifying existing anti-HIV nucleoside analogs, such as AZT and FLT, can produce new derivatives with potentially lower toxicity. nih.gov While direct synthesis of anti-HIV drugs from this compound is not extensively detailed in the provided results, the broader class of hydroxypyridines and aminopyridines are clearly established as important precursors and structural motifs in the development of novel anti-HIV therapies. nih.govnih.gov For example, 2-hydroxy-3-pyridylacrylic acid derivatives have been synthesized and investigated as novel HIV integrase inhibitors. nih.gov
Antibacterial Activity
Anticancer and Neurodegenerative Disorder Research
Beyond antimicrobial applications, derivatives of this compound are being investigated for their potential in treating cancer and neurodegenerative diseases, largely owing to their antioxidant and anti-inflammatory properties.
Several studies have highlighted the antioxidant and anti-inflammatory potential of hydroxypyridine derivatives. smolecule.comlookchem.com These properties are crucial in combating diseases characterized by oxidative stress and chronic inflammation, such as cancer and neurodegenerative disorders.
Antioxidant Activity: Derivatives of 3-hydroxypyridine-4-one have been studied for their antioxidant activity using density functional theory calculations and evaluated for their DPPH scavenging effect. researchgate.net The presence of the hydroxyl group is believed to contribute significantly to the antioxidant properties of these compounds. researchgate.net 6-Amino-2(1H)-pyridinone, a related isomer, is used to synthesize derivatives that exhibit antioxidant activity. chemicalbook.com
Anti-inflammatory Activity: Derivatives of pyridine-4-one are known to possess anti-inflammatory effects. researchgate.net Research on bis(3-amino-2-pyridine) diselenide, a derivative of 3-aminopyridine, has demonstrated significant anti-inflammatory and anti-hyperalgesic effects. nih.gov The mechanism for this activity is thought to be related to the modulation of inflammatory pathways, including the reduction of cyclooxygenase-2 (COX-2) and interferon-gamma (INF-γ) gene expression. nih.gov Additionally, this compound itself is considered useful in the preparation of clinical anti-inflammatory analgesics. google.comsigmaaldrich.com The anti-inflammatory effect of pyridine-4-one derivatives may also be linked to their iron-chelating properties, as key enzymes in the inflammation pathway like cyclooxygenase are heme-dependent. researchgate.net
The neurotoxic metabolite 3-hydroxykynurenine, which shares structural similarities with this compound, is implicated in the oxidative stress observed in neurodegenerative disorders like Parkinson's and Alzheimer's diseases. nih.gov This has spurred interest in the neuroprotective potential of related compounds that can counteract such oxidative damage. Studies have also explored the causal relationship between circulating amino acids and the risk of neurodegenerative diseases. nih.gov
Research Findings on Pyridine Derivatives
Below are tables summarizing the biological activities of various pyridine derivatives related to this compound.
Table 1: Antibacterial Activity of Selected Pyridine Derivatives
| Compound/Derivative Class | Target Organism(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| This compound-4-carbonitrile relatives | Gram-positive and Gram-negative bacteria | Antimicrobial activity | smolecule.com |
| N-alkyl-3-hydroxypyridinium salts (C12 alkyl chain) | Bacteria | Distinctly better antimicrobial activity in submicromolar range | researchgate.net |
| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | Bacteria | Interact with bacterial cell walls, leading to apoptosis | nih.gov |
| Silver(I) complexes of 3-hydroxypyridine | Pseudomonas aeruginosa (clinically isolated strains) | Significantly more active than 17 tested commercial antibiotics | mdpi.com |
Table 2: Anti-HIV Activity of Selected Pyridine and Nucleoside Derivatives
| Compound/Derivative Class | Target | Mechanism/Effect | Reference(s) |
|---|---|---|---|
| 3'-azido-2',3'-dideoxy-5-hydroxymethyluridine (3'-Az5HmddUrd) | HIV | Lower toxicity than AZT | nih.gov |
| 2',3'-dideoxy-3'-fluoro-5-hydroxymethyluridine (3'-F5HmddUrd) | HIV | Lower toxicity than FLT | nih.gov |
| 3-hydroxypyridine-4-ones | HIV-1 Integrase | Basis for inhibitors like Dolutegravir | nih.gov |
Table 3: Anti-inflammatory and Antioxidant Properties of Pyridine Derivatives
| Compound/Derivative Class | Property | Finding | Reference(s) |
|---|---|---|---|
| bis(3-amino-2-pyridine) diselenide | Anti-inflammatory | Protected against histological alterations and reduced COX-2 and INF-γ gene expression | nih.gov |
| 3-hydroxy pyridine-4-one derivatives | Anti-inflammatory | Showed significant anti-inflammatory activity, possibly due to iron chelation | researchgate.net |
| 3-hydroxypyridine-4-one derivatives | Antioxidant | Demonstrated DPPH scavenging effect | researchgate.net |
Potential in Cancer Treatment
The scaffold of this compound is a recurring motif in the design of novel anti-cancer agents. Its utility is often realized when it is incorporated into more complex molecules, such as organometallic complexes or polycyclic heterocyclic systems.
Research has shown that derivatives of this compound possess potential anticancer properties. For instance, its structure is considered a suitable intermediate for synthesizing drugs that target cancer. smolecule.com Organotin (IV) complexes prepared using Schiff bases derived from this compound and various salicylaldehydes have demonstrated in vitro cytotoxic activity against cancer cell lines. researchgate.net A study on these complexes revealed that the introduction of fluorine as a bioisosteric replacement for other halogens significantly increased the cytotoxic potency of the compounds. researchgate.net
Furthermore, a class of compounds known as thieno[2,3-b]pyridines, which can be synthesized from pyridine derivatives, have shown antitumor effects on numerous tumor cell lines, including ovarian cancer. google.com One such derivative, 3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, was found to be particularly potent. nih.gov
Conversely, a large-scale metabolomics study identified a positive association between the presence of 3-hydroxypyridine glucuronide, a metabolite of xenobiotics, and the risk of breast cancer, suggesting that exposure to certain pyridine compounds might be a risk factor. nih.gov
Table 1: Examples of this compound Derivatives in Cancer Research
| Derivative Type | Research Finding | Cell Lines Tested | Reference |
|---|---|---|---|
| Organotin (IV) Complexes | Exhibited in vitro cytotoxic activity. Fluorinated complexes showed increased potency. | Not specified in abstract | researchgate.net |
| Thieno[2,3-b]pyridine Derivative | Demonstrated selective toxicity and antitumor effects. | Ovarian tumor cell lines (NCI60 panel) | google.comnih.gov |
Applications in Neurodegenerative Disorders
The neuroprotective potential of 3-hydroxypyridine derivatives is an active area of investigation. These compounds are being explored for their ability to mitigate the neuronal damage characteristic of neurodegenerative diseases like Alzheimer's and Parkinson's. alibaba.com
Derivatives of 3-hydroxypyridine have shown neuroprotective effects in preclinical models of ischemic brain injury following intracerebral hemorrhage. researchgate.net Studies indicate that these compounds can help reduce the risk and slow the progression of neurodegenerative conditions by protecting neurons from oxidative stress and damage. alibaba.com The versatility of the 3-hydroxypyridine scaffold makes it an attractive starting point for the development of drugs targeting neurological disorders. alibaba.com
One of the mechanisms implicated in neurodegeneration is the activity of the enzyme tyrosinase, which may be associated with Parkinson's disease. nih.gov Research into 3-hydroxypyridine-4-one derivatives has shown their potential as tyrosinase inhibitors, highlighting a specific pathway through which these compounds might exert their neuroprotective effects. nih.gov
Table 2: Investigated Neuroprotective Effects of 3-Hydroxypyridine Derivatives
| Derivative/Compound | Investigated Effect | Disease Model/Target | Reference |
|---|---|---|---|
| 3-Hydroxy Pyridine | General neuroprotection, reduction of oxidative stress. | Alzheimer's, Parkinson's | alibaba.com |
| LKhT 3-15 (3-hydroxypyridine derivative) | Neuroprotective effect, rapid resolution of pathological symptoms. | Rat model of intracerebral hemorrhage | researchgate.net |
Enzyme and Receptor Targeting
The this compound moiety and its related structures, like pyridones, are recognized for their ability to interact with various enzymes and receptors, making them valuable scaffolds in drug design. scirp.orgresearchgate.net
The 2-pyridone structure, which exists in tautomeric equilibrium with 2-hydroxypyridine (B17775), has been identified as a key pharmacophore for inhibiting the SARS-CoV-2 main protease (Mpro), an enzyme crucial for viral replication. researchgate.net Molecular docking studies of natural products containing the 2-pyridone scaffold predicted potent inhibitory activity against this enzyme. researchgate.net
In the context of neurodegenerative diseases, derivatives of 3-hydroxypyridine-4-one have been synthesized and evaluated as inhibitors of the tyrosinase enzyme. nih.gov The inhibitory activity of these compounds is significant because tyrosinase is potentially linked to the pathology of Parkinson's disease. nih.gov
Beyond enzymes, derivatives of related pyridine structures have been shown to bind to various receptors. For example, certain N-(pyrrolidin-3-yl)-naphthamide analogs containing a pyridine ring bind with high affinity to both D2 and D3 dopamine (B1211576) receptor subtypes. mdpi.com Additionally, studies on homomeric P2X3 receptors, which are involved in pain perception, have identified specific amino acid residues within the nucleotide-binding segments that are crucial for agonist binding. nih.gov
Pharmacological Mechanisms of Action
The biological activities of this compound and its derivatives stem from several pharmacological mechanisms, with metal ion chelation being one of the most extensively studied.
Metal Ion Complexation in Biological Systems
A primary mechanism underlying the biological activity of this compound is its ability to form stable complexes with metal ions. The pyridine nitrogen atom, along with the adjacent amino and hydroxyl groups, acts as a potent chelating site for various transition metal ions, including copper (II), cobalt (II), nickel (II), manganese (II), and zinc (II). nih.govresearchgate.net
This chelation ability is crucial for the compound's biological effects. nih.gov For example, Schiff base complexes derived from 2-amino-3-hydroxypyridine (B21099) have been synthesized and shown to possess significant antimicrobial and antioxidant activities. nih.gov The formation of these metal complexes can enhance the lipophilicity of the molecule, which may facilitate its penetration through cell membranes and interaction with intracellular targets. scispace.com The increased biological activity of metal chelates compared to the free ligand is often attributed to the effect of the metal ion on normal cellular processes. scispace.com
Table 3: Metal Complexes of this compound Derivatives and Their Activities
| Ligand | Metal Ion(s) | Observed Activity | Reference |
|---|---|---|---|
| Schiff base from 2-amino-3-hydroxypyridine and 2,4-dihydroxybenzaldehyde | Cu(II), Co(II), Ni(II), Mn(II), UO₂(II) | Antimicrobial (antibacterial and antifungal), antioxidant. | nih.gov |
| 3-hydroxypyridine-2-carboxylic acid | Co(II), Fe(II), Zn(II), Mn(II), Cu(II) | Potential insulin-mimetic activities. | researchgate.net |
Role as a Pharmacophore in Drug Discovery
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The this compound scaffold and its tautomeric 2-pyridone form are considered "privileged scaffolds" in drug discovery. researchgate.net
This is due to their ability to participate in various non-covalent interactions, such as hydrogen bonding (acting as both donor and acceptor), and to influence key drug properties like lipophilicity, aqueous solubility, and metabolic stability. researchgate.net Schiff bases derived from 2-amino-3-hydroxypyridine are also recognized as versatile pharmacophores for designing and developing a range of physiologically active drugs. nih.gov The imine (>C=N–) group within these Schiff bases is considered essential for their biological properties. nih.gov The 2-pyridone scaffold, in particular, has been identified as a key pharmacophore for inhibiting the SARS-CoV-2 Mpro enzyme. researchgate.net
Bioisosteric Applications
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The this compound structure and its related pyridone form have found significant use in bioisosteric applications.
Pyridones can serve as effective bioisosteres for a variety of common chemical groups, including amides, phenyl rings, and other nitrogen- or oxygen-containing heterocycles. researchgate.net This interchangeability allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, the replacement of a hydroxyl group with an amino group is a well-established classical bioisosteric substitution. u-tokyo.ac.jp
In a practical example, the cytotoxic potency of organotin (IV) complexes against cancer cell lines was significantly enhanced through the bioisosteric replacement of halogen atoms with fluorine in ligands derived from this compound. researchgate.net This highlights how subtle changes guided by the principles of bioisosterism can lead to substantial improvements in biological activity.
Impact on Drug-like Properties (Lipophilicity, Solubility, Metabolic Stability)
The this compound scaffold, which exists in tautomeric equilibrium with 3-amino-2(1H)-pyridinone, is a "privileged scaffold" in drug discovery. researchgate.netsci-hub.se Its utility in medicinal chemistry is partly due to its influence on the physicochemical properties of drug candidates, such as lipophilicity, aqueous solubility, and metabolic stability. researchgate.netsci-hub.se The pyridone ring system is generally neutral and less lipophilic compared to heterocyclic structures containing basic nitrogen atoms, like pyridine, which can be advantageous in mitigating off-target activities. sci-hub.se
Derivatives of 2(1H)-pyridone are noted for possessing a favorable combination of properties including good metabolic stability, water solubility, and balanced lipophilicity. researchgate.net These characteristics, along with their capacity to serve as hydrogen bond donors and acceptors, enable them to interact effectively with biological targets. researchgate.net The 3-amino-2-pyridone structure specifically has been used to replace other chemical groups to improve drug-like properties. For example, its use as a replacement for a portion of a molecule in the development of human rhinovirus (HRV) 3C protease inhibitors helped to reduce structural complexity by removing a chiral carbon while maintaining necessary hydrogen-bonding interactions. sci-hub.se
The impact of the pyridone core on these properties is summarized in the table below, comparing it to other common ring systems in medicinal chemistry.
| Ring System | Calculated logP | Water Solubility (mg/mL) | Dipole Moment (D) |
|---|---|---|---|
| 2-Pyridone | -0.58 | 20.0 | 4.0 |
| Phenyl | 1.83 | 1.8 | 0.0 |
| Pyridine | 0.61 | Freely Soluble | 2.2 |
| Thiophene | 1.55 | 0.5 | 0.5 |
Schiff Base Derivatives in Biological Applications
Schiff bases, compounds containing an imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. gsconlinepress.com The amino group of this compound serves as a versatile primary amine for the synthesis of various Schiff base derivatives, which have been extensively investigated for their biological activities. nih.govnih.govresearchgate.net These derivatives often exhibit a broad range of pharmacological effects, including antimicrobial and antioxidant properties. gsconlinepress.comresearchgate.net The biological activity is often attributed to the imine group, which can interact with various biological targets. gsconlinepress.com
A notable area of research involves the synthesis of metal complexes of these Schiff bases. The chelation of metal ions with the Schiff base ligands can significantly enhance their biological potency compared to the free ligands. scispace.com
For instance, Schiff bases derived from the condensation of 2-amino-3-hydroxypyridine with various aldehydes have demonstrated significant biological potential. A study on Schiff bases prepared from 2-amino-3-hydroxypyridine and 2,4-dihydroxybenzaldehyde, along with their transition metal complexes (Cu(II), Co(II), Ni(II), Mn(II), and UO2(II)), revealed potent antimicrobial and antioxidant activities. researchgate.net The compounds were tested against several bacterial strains (like Pseudomonas aeruginosa, Bacillus cereus, Escherichia coli, and Staphylococcus aureus) and fungal strains (Fusarium oxysporum, Aspergillus niger, and Candida albicans). researchgate.net The study found that all the synthesized compounds showed effective inhibition against the selected fungi, and the metal complexes, in particular, displayed notable antioxidant activity. researchgate.net
Another research effort involved the synthesis of dimethyltin(IV) complexes with Schiff bases derived from 2-amino-3-hydroxypyridine and substituted salicylaldehydes. nih.gov These complexes were also characterized and suggested for biological activity studies. nih.gov
The table below summarizes the findings of antimicrobial screening for representative Schiff base derivatives of this compound and their metal complexes.
| Schiff Base / Metal Complex Derivative | Reactants | Tested Biological Activity | Key Findings | Reference |
|---|---|---|---|---|
| Schiff base ligand (HL) and its metal complexes (Cu(II), Co(II), Ni(II), Mn(II), UO₂(II)) | 2-Amino-3-hydroxypyridine and 2,4-dihydroxybenzaldehyde | Antibacterial, Antifungal, Antioxidant | All compounds showed effective antifungal activity. Metal complexes, particularly Mn(II), Cu(II), and Co(II), exhibited the highest antioxidant activity. | researchgate.net |
| Dimethyltin(IV) complexes | 2-Amino-3-hydroxypyridine and various substituted salicylaldehydes | Antimicrobial | Complexes were synthesized and characterized, with one structure confirmed by X-ray diffraction, indicating their potential as antimicrobial agents. | nih.gov |
| Cu(II), Co(II), Ni(II) complexes | 2-Amino-3-hydroxypyridine and 3-methoxysalicylaldehyde | Antimicrobial | Complexes were investigated for in vitro antimicrobial activities against various bacteria and fungi. | nih.gov |
Applications in Materials Science and Industrial Processes
Corrosion Inhibition
Organic compounds that contain heteroatoms like nitrogen and oxygen are effective corrosion inhibitors, as these atoms facilitate the adsorption of the compound onto a metal's surface, forming a protective layer. at.ua 3-Amino-2-hydroxypyridine, containing both nitrogen and oxygen atoms, is utilized as a corrosion inhibitor. nbinno.com Its mechanism of action involves forming stable complexes with metal ions, which inhibits the corrosion process. The molecule's pyridine (B92270) nitrogen and amino group can coordinate with metal ions, effectively creating a barrier against corrosive elements. mdpi.com
Research has demonstrated that this compound is an effective corrosion inhibitor for both aluminum and copper in acidic environments. researchgate.net The protective action is attributed to the adsorption of the molecule onto the metal surface. at.ua In this process, the compound binds to the metal through its deprotonated hydroxy oxygen atom and the amino nitrogen atom. researchgate.net This forms a protective film that shields the metal from the aggressive acidic solution. researchgate.netfudutsinma.edu.ng Studies using weight loss measurements and galvanostatic polarization have confirmed its efficacy. For instance, in a 2 M HCl solution, the presence of this compound significantly reduces the weight loss of aluminum, indicating a reduction in the corrosion rate. researchgate.net
Table 1: Research Findings on Corrosion Inhibition
| Metal | Corrosive Medium | Inhibitor | Key Finding |
| Aluminum | 2 M HCl | This compound | Significant reduction in weight loss, indicating corrosion inhibition. researchgate.net |
| Copper | Acidic Solutions | This compound | Acts as an effective inhibitor. researchgate.net |
| Mild Steel | 1M HCl | Schiff base of 2-Amino-3-hydroxypyridine (B21099) | Achieved a high inhibition efficiency of 94.6%. fudutsinma.edu.ng |
Precursor for Hair Dyes and Colorants
In the cosmetics industry, this compound is a key ingredient in permanent, or oxidative, hair dye formulations. googleapis.comulprospector.comcir-safety.org It is not a dye itself but functions as a dye precursor, specifically as a "coupler" or secondary intermediate. ulprospector.com Its role is to react with other intermediates to form the final, stable color molecules within the hair shaft. ulprospector.com These small precursor molecules, including this compound, are able to penetrate the hair cuticle before reacting to form larger colored molecules that become trapped inside, resulting in a long-lasting color effect. ulprospector.comin-cosmetics.com
The formation of color in permanent hair dyes involves a chemical reaction known as oxidative coupling. in-cosmetics.comnumberanalytics.com This process can be broken down into several key steps:
Alkalization : An alkaline agent, typically ammonia (B1221849), is used to raise the pH. numberanalytics.comrjtcsonline.com This causes the hair shaft to swell and the protective cuticle scales to open, allowing the dye precursors to penetrate into the hair's cortex. in-cosmetics.com
Oxidation : An oxidizing agent, most commonly hydrogen peroxide, is mixed with the dye precursors. in-cosmetics.comnumberanalytics.com The oxidizing agent breaks down existing melanin (B1238610) in the hair, which lightens the natural color, and activates the primary intermediates (also known as developers, such as p-phenylenediamine). rjtcsonline.comresearchgate.net
Coupling : The activated primary intermediate becomes highly reactive and subsequently reacts with the coupler, such as this compound. numberanalytics.comrjtcsonline.com This "coupling" reaction forms the final, larger dye molecules. in-cosmetics.com
Polymerization : The newly formed colored compounds may undergo further reactions, forming even larger polymers that are physically trapped within the hair shaft, ensuring the color is permanent and resistant to washing out. numberanalytics.com
The final shade of the hair is determined by the specific combination and concentration of the primary intermediates and couplers used in the formulation. rjtcsonline.com
Table 2: Components of Oxidative Hair Dyeing
| Component | Example(s) | Function |
| Alkalizing Agent | Ammonia | Raises pH, opens hair cuticle. in-cosmetics.comnumberanalytics.com |
| Oxidizing Agent | Hydrogen Peroxide | Lightens natural pigment, activates primary intermediates. googleapis.comnumberanalytics.com |
| Primary Intermediate (Developer) | p-Phenylenediamine, p-Aminophenol | Oxidized to a reactive state to initiate coupling. rjtcsonline.comresearchgate.net |
| Coupler (Secondary Intermediate) | This compound, Resorcinol | Reacts with the activated primary intermediate to form the final color. googleapis.comnumberanalytics.com |
Intermediate in Agrochemical Synthesis
This compound serves as a valuable intermediate and building block in the synthesis of various agrochemicals. nbinno.comgoogle.com Its chemical structure allows it to be a versatile platform for creating more complex molecules used in crop protection. ferwer.com It is utilized in the manufacturing of a range of pesticides, including herbicides. ferwer.com Furthermore, derivatives of this compound are being explored for their potential use as plant growth regulators, which could enhance crop yields and improve resistance to environmental stressors. nbinno.com The compound is also used as a corrosion inhibitor in some pesticide formulations to protect metal application equipment. nbinno.com
Toxicological and Safety Research
Genotoxicity and Mutagenicity Studies
The genotoxic and mutagenic potential of 3-Amino-2-hydroxypyridine has been evaluated in a variety of assays, both in vitro and in vivo. These studies are crucial for assessing the compound's ability to induce genetic mutations or chromosomal damage.
In vitro studies have yielded mixed results regarding the genotoxicity of this compound.
Ames Test: The bacterial reverse mutation assay, commonly known as the Ames test, has been conducted using various strains of Salmonella typhimurium. In one set of studies, this compound was found to be non-mutagenic, both with and without the presence of a metabolic activation system (S9 mix). cir-safety.orgeuropa.eu However, another study reported that while it did not show mutagenic effects with metabolic activation, it did exhibit mutagenic properties at high concentrations (up to 1200 µg/ml) without metabolic activation.
Mouse Lymphoma Assay (MLA): In the mouse lymphoma L5178Y TK+/- cell assay, this compound was tested to evaluate its potential to induce gene mutations and clastogenic effects. springernature.com The results indicated a significant, dose-dependent increase in mutant colonies in cultures without metabolic activation at concentrations of 600 µg/ml and higher. cir-safety.org The prevalence of small colonies suggested a clastogenic (chromosome-damaging) effect. cir-safety.orgspringernature.comnih.gov No significant increase in mutation frequency was observed in the cultures with metabolic activation. cir-safety.org Based on these findings, this compound was considered mutagenic in this assay without metabolic activation. cir-safety.org
Chromosomal Aberration Study: The potential of this compound to cause structural chromosomal damage has been assessed in mammalian cells. In a study using Chinese hamster V79 cells, statistically significant increases in structural chromosome aberrations were observed at concentrations of 800 µg/ml and above. Similarly, in Chinese hamster ovary cells, the compound was found to be a potent clastogen, with increases in cells showing structural aberrations at all tested concentrations, both with and without metabolic activation. cir-safety.orgeuropa.eu These increases were comparable to or higher than those induced by the positive control. cir-safety.org
Table 1: Summary of In Vitro Genotoxicity and Mutagenicity Studies for this compound
| Assay | Test System | Metabolic Activation | Result |
|---|---|---|---|
| Ames Test | S. typhimurium | With/Without | Non-mutagenic cir-safety.orgeuropa.eu |
| Mouse Lymphoma Assay | L5178Y TK+/- cells | Without | Mutagenic/Clastogenic cir-safety.org |
| With | Non-mutagenic cir-safety.org | ||
| Chromosomal Aberration | Chinese Hamster V79 Cells | With/Without | Clastogenic |
| Chromosomal Aberration | Chinese Hamster Ovary Cells | With/Without | Clastogenic cir-safety.orgeuropa.eu |
| HPRT Assay | Chinese Hamster V79 Cells | Not specified | Non-mutagenic europa.eucir-safety.org |
To assess the genotoxic potential in a whole-animal system, an in vivo micronucleus test was conducted. In this study, NMRI mice were administered single intraperitoneal doses of this compound at 12.5, 25, or 50 mg/kg body weight. cir-safety.orgcir-safety.org Bone marrow samples were analyzed, and no statistically significant or biologically relevant increase in the incidence of micronucleated polychromatic erythrocytes was observed at any dose level. cir-safety.orgcir-safety.org The compound also did not show cytotoxicity to the bone marrow. cir-safety.orgcir-safety.org Under the conditions of this study, this compound was considered not mutagenic in vivo. cir-safety.orgcir-safety.orgcir-safety.org
A notable discrepancy exists between the positive results in some in vitro mammalian cell assays (Mouse Lymphoma and Chromosomal Aberration) and the negative result in the in vivo micronucleus test. europa.eucir-safety.org It has been suggested that the clastogenic effects observed in vitro may be linked to cytotoxicity at the high concentrations used in those assays, a confounding factor that can sometimes lead to results that are not reflective of the in vivo situation. cir-safety.orgcir-safety.org
Table 2: Summary of In Vivo Genotoxicity Study for this compound
| Assay | Test System | Doses | Result |
|---|---|---|---|
| Micronucleus Test | NMRI mice | 12.5, 25, 50 mg/kg | Non-mutagenic cir-safety.orgcir-safety.org |
Acute and Repeated Dose Toxicity Studies
Acute Toxicity: An acute oral toxicity study in Wistar rats determined the median lethal dose (LD50) to be approximately 500 mg/kg of body weight. cir-safety.orgcir-safety.org In this study, female rats received single gavage doses of 300 mg/kg and 1000 mg/kg. cir-safety.org All rats in the 1000 mg/kg group and one of three in the 300 mg/kg group died shortly after dosing. cir-safety.orgcir-safety.org Clinical signs of toxicity at the higher dose included tremor, cramped and hunched posture, abnormal gait, salivation, and chromodacryorrhea (secretion of red-pigmented tears). cir-safety.orgcir-safety.org At the lower dose, observed signs included lethargy, tremor, labored respiration, salivation, and chromodacryorrhea. europa.eucir-safety.org
Repeated Dose Toxicity: A 90-day oral toxicity study was conducted on Wistar rats. europa.eucir-safety.org The No-Observed-Effect Level (NOEL) was established at 30 mg/kg body weight per day. cir-safety.org In a teratogenicity study, mated female rats were administered the compound by gavage at doses of 0, 15, 45, or 135 mg/kg body weight per day. cir-safety.org The maternal and fetal No-Observed-Adverse-Effect Level (NOAEL) was determined to be 45 mg/kg body weight. cir-safety.org
Table 3: Summary of Acute and Repeated Dose Toxicity of this compound
| Study Type | Test System | Route | Key Finding |
|---|---|---|---|
| Acute Oral Toxicity | Wistar Rats | Oral (gavage) | LD50: ~500 mg/kg body weight cir-safety.orgcir-safety.org |
| 90-Day Oral Study | Wistar Rats | Oral (gavage) | NOEL: 30 mg/kg body weight/day cir-safety.org |
| Teratogenicity Study | Rats | Oral (gavage) | Maternal & Fetal NOAEL: 45 mg/kg body weight/day cir-safety.org |
Dermal and Ocular Irritation
Dermal Irritation: The potential for dermal irritation was evaluated in New Zealand White rabbits. cir-safety.org In the study, undiluted this compound was applied to the skin and no skin reactions were observed in any of the animals up to 72 hours after application. cir-safety.orgcir-safety.org Based on these results, the compound was classified as non-irritating to the skin. cir-safety.orgcir-safety.org
Ocular Irritation: The ocular irritation potential of undiluted this compound was also tested in New Zealand White rabbits. cir-safety.orgeuropa.eu The substance was instilled into the conjunctival sac of the rabbits' eyes. cir-safety.orgeuropa.eu The compound was found to be irritating to the rabbit eye, causing effects such as corneal opacity and conjunctival redness, chemosis, and discharge, which resolved within 14 days. cir-safety.orgeuropa.eu
Table 4: Summary of Dermal and Ocular Irritation Studies for this compound
| Study Type | Test System | Finding |
|---|---|---|
| Dermal Irritation | New Zealand White Rabbits | Non-irritating cir-safety.orgcir-safety.org |
| Ocular Irritation | New Zealand White Rabbits | Irritating cir-safety.orgeuropa.eucir-safety.org |
Respiratory System Irritation
Multiple safety data sheets and chemical suppliers classify this compound as a substance that may cause respiratory irritation. nih.govfishersci.cachemicalbook.comapolloscientific.co.ukjubilantingrevia.com This is a standard hazard statement based on the potential of the chemical to irritate the respiratory tract upon inhalation. apolloscientific.co.ukjubilantingrevia.com Users are advised to avoid breathing dust, fumes, or vapors of the compound and to ensure adequate ventilation during handling. jubilantingrevia.comechemi.com If inhaled, it is recommended to move the affected person to fresh air. echemi.comfishersci.com
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways
The development of new and improved methods for synthesizing 3-Amino-2-hydroxypyridine is a key area of future research. Current methods can be time-consuming or require expensive starting materials. patsnap.com One patented method involves a multi-step process starting from 2-chloropyridine (B119429), which is converted to 2-hydroxypyridine (B17775), followed by nitration and then reduction to yield the final product. patsnap.com Another approach starts with 2-hydroxy-3-nitro-5-bromopyridine, which is reduced and then dehalogenated. google.com While this method boasts a shorter reaction time and higher purity, the starting material can be costly. patsnap.comgoogle.com
Advanced Ligand Design for Tailored Metal Complexes
This compound and its derivatives are effective ligands for coordinating with metal ions. This property is being explored for various applications, including catalysis and the development of new therapeutic agents. Future research will focus on designing advanced ligands to create metal complexes with tailored properties.
For example, Schiff base ligands derived from 2-amino-3-hydroxypyridine (B21099) have been used to create complexes with metals like copper, cobalt, nickel, manganese, and uranium. nih.gov These complexes have shown promising antimicrobial and antioxidant activity. nih.gov Similarly, 3-hydroxypyridin-2-thione, a related compound, has been investigated for its ability to chelate iron and inhibit histone deacetylases (HDACs). nih.govacs.org
Future work in this area will involve the synthesis of new derivatives with specific functional groups to fine-tune the electronic and steric properties of the resulting metal complexes. This will allow for the development of more selective and potent catalysts and therapeutic agents. The use of computational modeling will be crucial in predicting the properties of these novel complexes before their synthesis.
Structure-Activity Relationship (SAR) Studies for Biological Targets
Understanding the relationship between the structure of this compound derivatives and their biological activity is crucial for the development of new drugs. SAR studies help to identify the key structural features responsible for a molecule's therapeutic effects and guide the design of more potent and selective compounds.
For instance, SAR studies on 3-hydroxypyridin-2-thione-based HDAC inhibitors have revealed that the length of the linker connecting the zinc-binding group to the cap group is critical for activity. nih.gov These studies have led to the identification of compounds with potent and selective inhibitory activity against specific HDAC isoforms. nih.gov Similarly, SAR studies of imidazopyridine derivatives have shown that the position of nitrogen atoms and the nature of substituents significantly influence their inhibitory activity. nih.gov
Future SAR studies will continue to explore the vast chemical space around the this compound scaffold. By systematically modifying the structure and evaluating the biological activity of the resulting analogs, researchers can develop more effective and targeted therapies for a range of diseases. nih.govfrontiersin.orgresearchgate.net
Development of Next-Generation Pharmaceutical Intermediates
This compound is a valuable intermediate in the synthesis of more complex pharmaceutical compounds. fishersci.cafishersci.ca It is used in the production of functionalized pyrido[4,3-b] google.comfishersci.caoxazine and imidazo[1,2-a]pyridine (B132010) derivatives, which are scaffolds for various biologically active molecules. fishersci.cafishersci.ca A derivative, this compound-4-carbonitrile, is also noted for its potential as an intermediate in synthesizing drugs targeting microbial infections and cancer.
The development of next-generation pharmaceutical intermediates based on the this compound core is a promising area of research. By introducing different functional groups onto the pyridine (B92270) ring, a diverse library of building blocks can be created for the synthesis of new drug candidates. This approach allows for the rapid exploration of chemical space and the identification of novel compounds with improved therapeutic properties.
Investigating Environmental Impact and Degradation Pathways
As the use of this compound and its derivatives increases, it is essential to understand their environmental fate and potential impact. Pyridine-based compounds can be water-soluble and persistent in the environment, raising concerns about their potential for groundwater contamination. nih.gov
Research in this area is focused on identifying microorganisms capable of degrading these compounds and elucidating the metabolic pathways involved. For example, a strain of Agrobacterium sp. has been isolated that can degrade 3-hydroxypyridine (B118123). nih.gov The proposed degradation pathway involves hydroxylation to 2,5-dihydroxypyridine, followed by ring cleavage. nih.gov Similarly, Burkholderia sp. MAK1 has been shown to metabolize certain 2-hydroxypyridine derivatives. nih.gov
Future studies will aim to identify more microorganisms with the ability to break down this compound and its derivatives. Understanding these degradation pathways will be crucial for developing bioremediation strategies to clean up contaminated sites and for designing more environmentally friendly "green" chemicals. nih.gov
Integration of Computational and Experimental Approaches
The integration of computational and experimental methods is becoming increasingly important in all areas of chemical research. Computational tools, such as quantum chemical calculations and molecular docking, can be used to predict the properties and reactivity of molecules, guide experimental design, and interpret experimental results. researchgate.netacs.org
In the context of this compound, computational studies have been used to investigate its tautomeric equilibrium, which is the interconversion between the hydroxy and keto forms of the molecule. researchgate.netacs.org These studies have provided valuable insights into the factors that control the tautomeric preference. Molecular docking studies have been employed to predict the binding modes of this compound derivatives to biological targets, such as enzymes and receptors. nih.govmdpi.com
The synergy between computational and experimental approaches will continue to drive innovation in the field. By combining the predictive power of computational chemistry with the rigor of experimental validation, researchers can accelerate the discovery and development of new materials and medicines based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 3-Amino-2-hydroxypyridine, and how can they be experimentally validated?
- Answer : The molecular formula is C₅H₆N₂O (MW: 110.11 g/mol) . While direct melting point data for this compound (CAS 59315-44-5) is unavailable, structurally similar compounds (e.g., 2-Amino-3-hydroxypyridine, CAS 16867-03-1) exhibit melting points of 172–174°C . To validate properties:
- Use DSC/TGA for thermal stability analysis.
- Confirm solubility in polar solvents (e.g., methanol, ethanol) via gradient solubility tests .
- Employ NMR (¹H/¹³C) and FT-IR to verify functional groups and purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Based on analogs (e.g., 3-aminopyridine), assume acute toxicity (oral, dermal, inhalation) and irritation risks . Recommended protocols:
- Use PPE (gloves, goggles, lab coats) and work in a fume hood .
- Store separately from oxidizers; label with GHS warnings (H315, H319, H335) .
- Dispose of waste via certified hazardous waste services .
Q. How can researchers synthesize this compound, and what are common pitfalls?
- Answer : While direct synthesis routes are not documented, plausible methods include:
- Hydroxylation of 3-aminopyridine via electrophilic substitution.
- Nucleophilic aromatic substitution on halogenated pyridines.
- Monitor reaction progress with HPLC-MS to avoid byproducts like regioisomers .
- Key pitfall: Isomer formation (e.g., 2-Amino-3-hydroxypyridine). Use 2D-NMR (COSY, HSQC) to confirm regiochemistry .
Advanced Research Questions
Q. How can computational modeling guide the study of this compound’s reactivity?
- Answer :
- Perform DFT calculations (e.g., Gaussian, ORCA) to predict tautomeric equilibria (amine-hydroxypyridine vs. imino-oxo forms) .
- Simulate electrophilic substitution sites using Fukui indices to prioritize synthetic pathways.
- Validate models with experimental UV-Vis and pKa measurements .
Q. What strategies resolve contradictions in literature data for pyridine derivatives like this compound?
- Answer : Contradictions often arise from isomer misassignment (e.g., CAS 59315-44-5 vs. 16867-03-1) . Mitigation steps:
- Cross-reference CAS registry numbers and IUPAC names.
- Use HRMS and X-ray crystallography for structural confirmation.
- Compare experimental spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
Q. How does the electronic structure of this compound influence its coordination chemistry?
- Answer : The hydroxyl and amino groups act as chelating sites for metal ions (e.g., Cu²⁺, Fe³⁺).
- Characterize complexes via ESI-MS and EPR spectroscopy .
- Study ligand-field effects using UV-Vis-NIR and Mössbauer spectroscopy (for Fe complexes) .
Q. What advanced techniques quantify this compound in biological matrices?
- Answer :
- LC-MS/MS with deuterated internal standards for sensitivity.
- Validate recovery rates using spiked samples (e.g., plasma, cell lysates).
- Optimize chromatographic conditions (C18 column, 0.1% formic acid in mobile phase) to separate isomers .
Methodological Notes
- Spectral Reference : NIST’s 2-Amino-3-hydroxypyridine data (CAS 16867-03-1) can guide preliminary analyses but requires adjustment for regiochemical differences .
- Safety Compliance : Align protocols with OSHA HCS standards (e.g., GHS classifications for acute toxicity) .
- Data Validation : Cross-check synthetic yields and purity using orthogonal methods (e.g., HPLC + elemental analysis ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
